molecular formula C21H19BrN2O B11549569 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylpropylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylpropylidene]acetohydrazide

Cat. No.: B11549569
M. Wt: 395.3 g/mol
InChI Key: CURYQWHNGBVLMP-BSYVCWPDSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylpropylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylpropylidene]acetohydrazide typically involves the reaction of 4-bromonaphthalene-1-carbaldehyde with acetohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylpropylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylpropylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylpropylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
  • 1-(4-Bromonaphthalen-1-yl)ethan-1-one
  • 2-(4-Bromonaphthalen-1-yl)acetic acid

Uniqueness

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-phenylpropylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromonaphthalene moiety with an acetohydrazide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H19BrN2O

Molecular Weight

395.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-1-phenylpropylideneamino]acetamide

InChI

InChI=1S/C21H19BrN2O/c1-2-20(15-8-4-3-5-9-15)23-24-21(25)14-16-12-13-19(22)18-11-7-6-10-17(16)18/h3-13H,2,14H2,1H3,(H,24,25)/b23-20+

InChI Key

CURYQWHNGBVLMP-BSYVCWPDSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=CC=C3

Canonical SMILES

CCC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=CC=C3

Origin of Product

United States

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